molecular formula C25H38N2O6S4 B14682864 methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine CAS No. 39841-95-7

methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine

Cat. No.: B14682864
CAS No.: 39841-95-7
M. Wt: 590.8 g/mol
InChI Key: ZYAWVWOIHVFAQE-UHFFFAOYSA-N
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Description

Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine involves multiple steps, starting with the preparation of methanesulfonic acid. Methanesulfonic acid can be produced through the oxidation of dimethylsulfide using oxygen from the air . Another method involves the oxidation of dimethyldisulfide with nitric acid, followed by restoration using atmospheric oxygen .

For the synthesis of the complete compound, specific reaction conditions such as temperature, pressure, and the presence of catalysts are crucial. For instance, the reaction between methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator is a known method .

Industrial Production Methods

Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethylsulfide, but this method had limitations due to poor product quality and explosion hazards . Modern methods involve the use of chlorine oxidation and air oxidation processes, which have improved the efficiency and safety of production .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and catalysts such as potassium persulfate . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce simpler organic compounds.

Scientific Research Applications

Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine is unique due to its complex structure and specific functional groups, which confer distinct reactivity and applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

39841-95-7

Molecular Formula

C25H38N2O6S4

Molecular Weight

590.8 g/mol

IUPAC Name

methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine

InChI

InChI=1S/C23H30N2S2.2CH4O3S/c1-17(2)16-26-19-8-9-23-20(15-19)21(25-12-10-24(3)11-13-25)14-18-6-4-5-7-22(18)27-23;2*1-5(2,3)4/h4-9,15,17,21H,10-14,16H2,1-3H3;2*1H3,(H,2,3,4)

InChI Key

ZYAWVWOIHVFAQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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